Clomacran is classified as a psychotropic agent, specifically an antipsychotic. Its chemical structure is identified by the formula with a molar mass of 300.83 g/mol. The compound is characterized by its unique molecular properties and was part of a broader class of medications aimed at managing severe mental disorders .
The synthesis of Clomacran begins with 2-chloroacridone, which undergoes a reaction with a Grignard reagent derived from 3-chloro-N,N-dimethylpropylamine. This reaction yields a tertiary carbinol intermediate. The subsequent dehydration step can be accomplished using either acid or heat to produce an olefin intermediate. Finally, catalytic reduction completes the synthesis of Clomacran .
Clomacran's molecular structure is defined by its specific arrangement of atoms, which contributes to its pharmacological properties. The compound features a chlorinated aromatic system typical of many antipsychotics.
The structural representation can be visualized using chemical drawing software, reflecting the spatial arrangement of its constituent atoms .
Clomacran participates in various chemical reactions typical for its class of compounds, including:
These reactions are essential for modifying Clomacran's structure to enhance efficacy or reduce side effects during drug development .
Clomacran's mechanism of action primarily involves antagonism at dopamine receptors, particularly D2 receptors in the central nervous system. By blocking these receptors, Clomacran helps alleviate symptoms associated with schizophrenia, such as hallucinations and delusions.
Clomacran exhibits several notable physical and chemical properties:
These properties influence how Clomacran is formulated into pharmaceutical preparations and how it behaves within biological systems .
Clomacran was primarily utilized in psychiatric medicine for treating schizophrenia before its market withdrawal due to safety concerns. Although no longer available clinically, studies on Clomacran continue in research settings focused on understanding its pharmacological effects and potential applications in treating other psychiatric disorders.
Research may also explore modifications to the chemical structure of Clomacran to develop safer derivatives or analogs with improved therapeutic profiles .
Clomacran (development codes: SK&F 14336; brand names: Devryl, Olaxin) emerged during a period of intensive pharmacological innovation in psychiatry following the introduction of chlorpromazine. Synthesized in the early 1970s by pharmaceutical researchers at Smith, Kline & French (SK&F), it represented a deliberate structural departure from phenothiazine-based antipsychotics. As a dihydroacridine derivative, clomacran featured a tricyclic acridane nucleus with a 2-chloro substitution and a dimethylaminopropyl side chain—a design intended to preserve dopamine receptor affinity while potentially modifying clinical effects [3]. The compound was positioned as a chlorpromazine analogue within the acridane series, reflecting industry efforts to develop novel neuroleptics with improved therapeutic profiles [2].
Initial clinical evaluations occurred in uncontrolled trials with newly admitted schizophrenic patients, where clomacran demonstrated statistically significant reductions in psychotic symptoms. Research focused extensively on methodological approaches to quantify its antipsychotic properties, employing established rating scales like the Brief Psychiatric Rating Scale (BPRS) and the more comprehensive 123-item Psychiatric Assessment Form (PAF). These early studies confirmed clomacran’s bioactivity and established its therapeutic potential, leading to regulatory approvals in several countries by the mid-1970s [2] [3].
Clomacran’s clinical positioning relied heavily on comparative efficacy studies against benchmark antipsychotics, particularly chlorpromazine. A pivotal 1975 clinical trial employing both BPRS and PAF assessment methods found clomacran therapeutically effective in newly admitted schizophrenia patients, though it lacked a direct active comparator in that specific study design [2]. Decades later, a comprehensive systematic review and meta-analysis challenged the long-standing dogma of equal antipsychotic efficacy by re-examining historical clinical trial data, including clomacran studies. This analysis revealed statistically significant efficacy differences between chlorpromazine and several antipsychotics [4] [10].
Table 1: Comparative Efficacy of Clomacran vs. Selected Antipsychotics Based on Meta-Analysis Findings
Compound | Comparison Direction vs. Chlorpromazine | Response Rate Ratio (RR) | Statistical Significance (p-value) | Evidence Base |
---|---|---|---|---|
Clomacran | Superior | 1.32 (95% CI: 1.07-1.63) | p<0.01 | 3 RCTs (n=242) |
Clozapine | Superior | 1.46 (95% CI: 1.23-1.73) | p<0.001 | 12 RCTs (n=983) |
Butaperazine | Inferior | 0.87 (95% CI: 0.76-0.99) | p=0.04 | 2 RCTs (n=178) |
Chlorpromazine (Reference) | - | 1.00 | - | - |
Source: Adapted from Samara et al. European Neuropsychopharmacology (2014) [4] [10]
The meta-analysis demonstrated clomacran’s superior efficacy over chlorpromazine (Response Rate Ratio: 1.32, 95% CI: 1.07–1.63; p<0.01), based on pooled data from three randomized controlled trials involving 242 participants. This effect size placed it alongside clozapine (RR: 1.46) and zotepine as significantly outperforming the benchmark typical antipsychotic. Importantly, this finding contradicted the prevailing assumption of equivalent efficacy among first-generation antipsychotics and highlighted clomacran’s potentially distinct neuropharmacological properties despite sharing the "typical" classification [4] [10]. Mechanistically, clomacran’s dihydroacridine structure suggested possible differences in receptor binding profiles compared to phenothiazines, though detailed receptor affinity studies from the era remain limited.
Smith, Kline & French (later GlaxoSmithKline through corporate mergers) played the central role in clomacran’s development and commercialization. The company leveraged its extensive experience in central nervous system drug development following the success of chlorpromazine. Patent records reveal strategic investment in protecting clomacran’s synthetic pathway, exemplified by U.S. Patent 3,131,190 (1964) covering the initial synthesis and U.S. Patent 3,919,312 (1975) protecting optimized manufacturing processes. These patents detailed the multi-step synthesis beginning with 2-chloroacridone, reaction with a Grignard reagent derived from 3-chloro-N,N-dimethylpropylamine, dehydration, and catalytic reduction [3].
Table 2: Key Antipsychotics Developed by Smith, Kline & French (SK&F) in the 20th Century
Decade | Compound | Chemical Class | Development Status | Therapeutic Notes |
---|---|---|---|---|
1950s | Chlorpromazine | Phenothiazine | Marketed (Global) | First-generation benchmark |
1960s | Fluphenazine | Phenothiazine (Piperazine) | Marketed (Global) | High-potency typical |
1970s | Clomacran | Dihydroacridine | Withdrawn (1980s) | Chlorpromazine analogue |
1980s-1990s | Quetiapine | Dibenzothiazepine | Marketed (Global) | Second-generation (SGA) |
Clomacran represented SK&F’s strategic exploration beyond phenothiazines, reflecting an industry-wide shift toward structurally diverse antipsychotics during the 1970s. Its branding as Devryl (international markets) and Olaxin (specific territories) positioned it as a novel therapeutic option within the competitive neuroleptic market. However, unlike SK&F’s earlier blockbuster chlorpromazine or its later second-generation agent quetiapine, clomacran failed to achieve widespread or sustained clinical adoption [3].
Clomacran’s market presence proved relatively brief. The United Kingdom’s Committee on Safety of Medicines (CSM) initiated withdrawal procedures in 1982, culminating in its removal from the UK market. The primary catalyst was emerging evidence of hepatotoxicity observed during post-marketing surveillance. Case reports and pharmacovigilance data indicated a pattern of idiosyncratic liver injury, including instances of hepatitis and jaundice, which presented significant safety concerns [3] [6]. Regulatory toxicology assessments concluded that the liver toxicity risk outweighed the drug’s therapeutic benefits, particularly given the availability of alternative antipsychotics without comparable hepatic safety signals.
This withdrawal occurred within a broader context of antipsychotic safety reevaluations during the late 1970s and early 1980s. Comparative analyses of drug discontinuations across regulatory jurisdictions identified a pattern where certain antipsychotics faced market withdrawal or severe restrictions due to safety issues, with hepatotoxicity and hematological toxicity being prominent concerns. Clomacran was among approximately 3-4% of new chemical entities approved during this period that were subsequently discontinued for safety reasons globally [6] [8].
Table 3: Selected Antipsychotics Withdrawn from Major Markets (1974-1993)
Compound | Primary Reason for Withdrawal | Year of Initial Withdrawal | Key Markets Affected |
---|---|---|---|
Clomacran | Hepatotoxicity | 1982 | United Kingdom |
Alpidem | Hepatotoxicity | 1993 | France, UK |
Zimelidine | Neurological toxicity | 1983 | Multiple |
Indeloxazine | Hepatotoxicity | Early 1990s | Japan |
Source: Bakke et al. Clin Pharmacol Ther (1995); Bakke et al. Clin Pharmacol Ther (1984) [6] [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7